2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide
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Overview
Description
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Heterocyclic compounds, including those synthesized from thiophene-2-carboxamide derivatives, have been investigated for their potential as antibiotics and antibacterial agents against both Gram-positive and Gram-negative bacteria. The synthesis of new antibiotic and antibacterial drugs utilizes carboxamide derivatives, showcasing their role in developing therapeutics with specific biological activities (Ahmed, 2007).
Antimicrobial Activity of Thiourea Derivatives
Thiourea derivatives, including those with sulfanyl groups, have been synthesized and evaluated for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, particularly against strains capable of forming biofilms. This suggests a potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Organic Synthesis and Catalysis
The use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives demonstrates the role of sulfur-containing compounds in facilitating organic transformations. This highlights the compound's application in simplifying synthesis procedures and enhancing reaction conditions for producing organic materials (Karimi-Jaberi et al., 2012).
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is not specified in the search results. It’s known that it has potential for medicinal applications, but the exact biological targets and pathways are not mentioned.
Properties
IUPAC Name |
2,4-dichloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLBHYDTNLUZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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